

# Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Hydroxyphenoxy)propanamide

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This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-hydroxyphenoxy)propanoic acid, a key intermediate in the synthesis of various chemical compounds, including herbicides. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a valuable resource for its identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for 2-(4-hydroxyphenoxy)propanoic acid are summarized below.

### $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum of 2-(4-hydroxyphenoxy)propanoic acid exhibits characteristic signals corresponding to the aromatic, methine, and methyl protons. Data has been reported in different deuterated solvents, leading to slight variations in chemical shifts.

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment                                | Solvent                |
|---------------------------------|--------------|--------------------------|-------------------|---|------------------------|
| 11.6                            | s            | -                        | 1H                | Carboxylic Acid (-COOH)                   | DMSO-d <sub>6</sub>    |
| 6.68-6.61                       | m            | -                        | 4H                | Aromatic (C <sub>6</sub> H <sub>4</sub> ) | DMSO-d <sub>6</sub>    |
| 4.65                            | m            | -                        | 1H                | Methine (-CH)                             | DMSO-d <sub>6</sub>    |
| 1.36                            | d            | 6.8                      | 3H                | Methyl (-CH <sub>3</sub> )                | DMSO-d <sub>6</sub>    |
| 6.75                            | M            | -                        | 4H                | Aromatic (C <sub>6</sub> H <sub>4</sub> ) | Acetone-d <sub>6</sub> |
| 4.67                            | q            | 6.8                      | 1H                | Methine (-CH)                             | Acetone-d <sub>6</sub> |
| 1.52                            | d            | 6.8                      | 3H                | Methyl (-CH <sub>3</sub> )                | Acetone-d <sub>6</sub> |

## <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift ( $\delta$ ) ppm | Assignment                        | Solvent             |
|---------------------------------|-----------------------------------|---------------------|
| 174.26                          | Carboxylic Acid Carbon (-COOH)    | DMSO-d <sub>6</sub> |
| 153.22                          | Aromatic Carbon (-C-OH)           | DMSO-d <sub>6</sub> |
| 151.76                          | Aromatic Carbon (-C-O-)           | DMSO-d <sub>6</sub> |
| 120.35                          | Aromatic Carbons                  | DMSO-d <sub>6</sub> |
| 119.55                          | Aromatic Carbons                  | DMSO-d <sub>6</sub> |
| 72.36                           | Methine Carbon (-CH)              | DMSO-d <sub>6</sub> |
| 16.84                           | Methyl Carbon (-CH <sub>3</sub> ) | DMSO-d <sub>6</sub> |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 2-(4-hydroxyphenoxy)propanoic acid shows characteristic absorptions for the hydroxyl, carbonyl, and ether groups.

| Frequency (cm <sup>-1</sup> ) | Intensity   | Assignment                    |
|-------------------------------|-------------|-------------------------------|
| 3265                          | very strong | O-H stretch (hydroxyl group)  |
| 1707                          | very strong | C=O stretch (carboxylic acid) |

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies.

## NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a 400 MHz and 100 MHz spectrometer, respectively.

[1] The samples were prepared by dissolving the compound in deuterated dimethyl sulfoxide

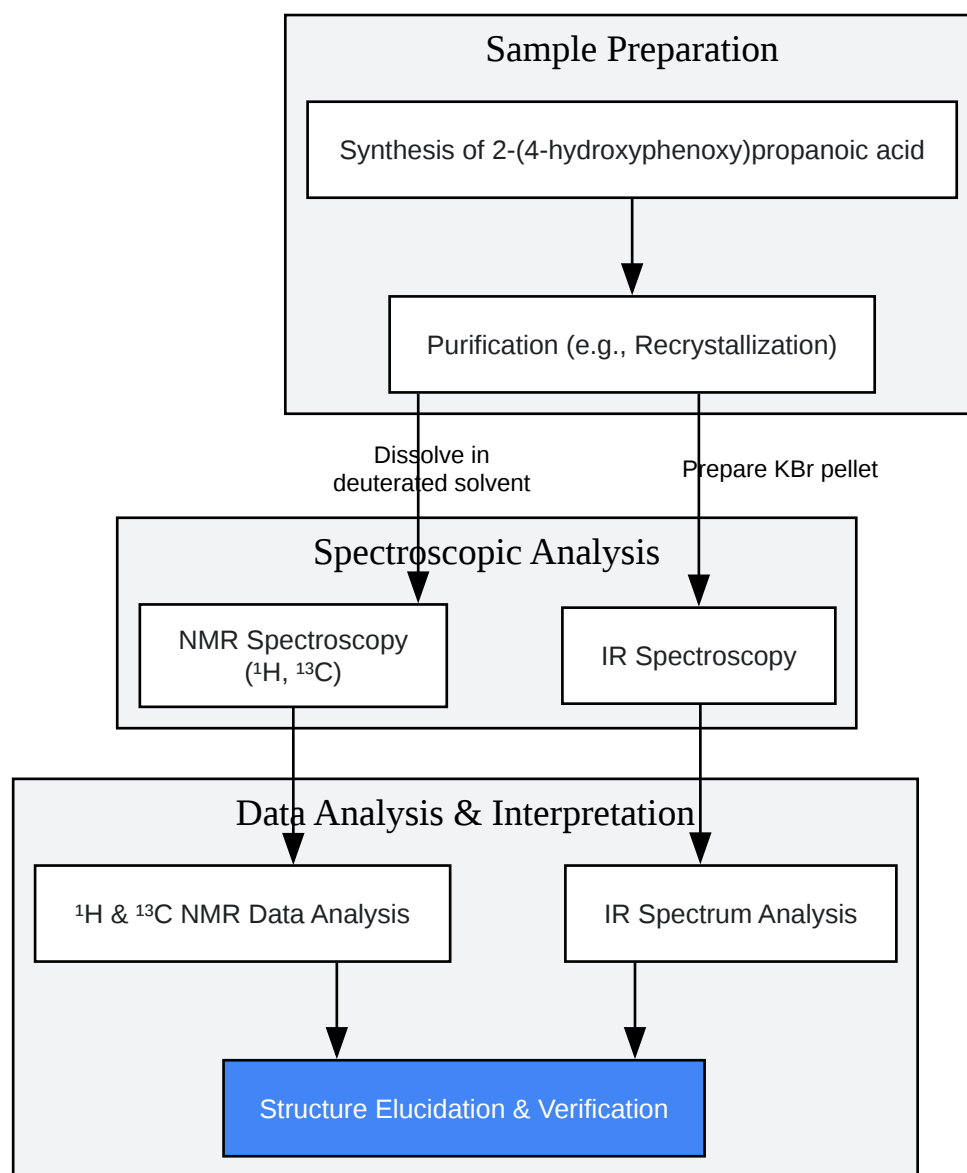
(DMSO-d<sub>6</sub>) or acetone-d<sub>6</sub>. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

The IR spectrum was obtained using the potassium bromide (KBr) pellet method. A small amount of the solid sample was mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded, with absorption frequencies reported in wavenumbers (cm<sup>-1</sup>).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 2-(4-hydroxyphenoxy)propanoic acid.



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## References

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